Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin
CAS No.: 163016-93-1
Cat. No.: VC0171783
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163016-93-1 |
|---|---|
| Molecular Formula | C12H23N |
| Molecular Weight | 181.32 g/mol |
| IUPAC Name | ethane;N-ethylaniline |
| Standard InChI | InChI=1S/C8H11N.2C2H6/c1-2-9-8-6-4-3-5-7-8;2*1-2/h3-7,9H,2H2,1H3;2*1-2H3 |
| Standard InChI Key | ONNDEFYAVHSBIN-UHFFFAOYSA-N |
| SMILES | CC.CC.CCNC1=CC=CC=C1 |
| Canonical SMILES | CC.CC.CCNC1=CC=CC=C1 |
Introduction
Fundamental Structure and Properties
Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The compound is characterized by the substitution of a phenylamino group at the 6th position of one of the glucose units, imparting unique chemical and physical properties that enhance its functionality in various applications. This specific modification maintains the fundamental toroidal structure of beta-cyclodextrin while introducing an aromatic amine component that alters the cavity properties and external interactions of the molecule.
The compound has been identified with CAS number 163016-93-1, indicating its recognition as a distinct chemical entity in scientific databases. While the molecular formula provided in some sources (C12H23N) appears to be incorrect for this structure, a more accurate representation would be similar to related derivatives, approximately C48H75NO34, reflecting the seven glucose units of beta-cyclodextrin with one hydroxyl group replaced by a phenylamino moiety. The presence of the phenyl group creates a more hydrophobic region on the exterior of the cyclodextrin ring, while maintaining the hydrophilic hydroxyl groups that contribute to its water solubility.
Physical and Chemical Characteristics
Based on the properties of related cyclodextrin derivatives, Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin likely appears as a white to off-white solid powder or crystalline substance. Similar to other monosubstituted beta-cyclodextrin derivatives, it would be expected to demonstrate solubility in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while showing limited solubility in less polar solvents like acetone, methanol, and chloroform . The melting point would likely be above 200°C with decomposition, similar to the related compound Mono-6-Azido-6-deoxy-beta-Cyclodextrin which decomposes at around 206°C .
The compound's unique structure facilitates the formation of inclusion complexes with various guest molecules, particularly those with hydrophobic regions that can interact with the internal cavity of the cyclodextrin. The phenylamino group extends from the primary rim of the cyclodextrin, potentially creating additional interaction sites for guest molecules or enabling further chemical modifications.
Synthetic Approaches
The synthesis of Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin follows a selective modification strategy that enables the targeting of a single hydroxyl group among the 21 hydroxyl groups present in beta-cyclodextrin. This synthetic challenge is addressed through a carefully designed multi-step process that exploits the different reactivity of the primary and secondary hydroxyl groups in the cyclodextrin structure.
General Synthetic Route
The synthesis typically involves the reaction of beta-cyclodextrin with an appropriate phenylamine derivative, following a selective activation approach. The process begins with the selective activation of the 6th hydroxyl group of beta-cyclodextrin, followed by nucleophilic substitution with phenylamine. The selective functionalization at the 6-position (primary hydroxyl) is facilitated by the greater accessibility and reactivity of these positions compared to the secondary hydroxyl groups at positions 2 and 3.
A common synthetic route employs tosyl chloride for the activation step, creating a good leaving group that can be displaced by the phenylamine in the subsequent nucleophilic substitution reaction. This approach aligns with established methods for preparing monosubstituted cyclodextrins, where regioselectivity is a critical consideration.
Advanced Synthetic Methodologies
More sophisticated approaches to synthesizing Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin may involve a stepwise process similar to that used for other amino-modified cyclodextrins. For example, the continuous flow synthesis method developed for 6-monoamino-6-monodeoxy-β-cyclodextrin involves monotosylation, followed by azidation and reduction . A similar approach could be adapted for phenylamino derivatives, where the final step would involve reaction with a phenyl group or direct substitution with phenylamine.
The challenges in synthesis primarily relate to achieving monosubstitution, as the similar reactivity of the multiple hydroxyl groups in cyclodextrins can lead to oversubstitution. Strategies to overcome this include:
-
Using limited amounts of reagents to favor monosubstitution
-
Employing sterically hindered reagents to prevent approach to secondary reaction sites
-
Utilizing purification techniques such as chromatography or crystallization to isolate the monosubstituted product
Comparative Synthesis Parameters
Table 1: Comparison of Synthetic Approaches for Monosubstituted Cyclodextrins
| Synthetic Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Conventional Batch Synthesis | Tosyl chloride, Phenylamine | Well-established methodology | Time-consuming, Lower yields |
| Continuous Flow Method | Tosyl chloride, Azide, Reduction agents | Higher yields, Faster reaction times, Improved safety | Requires specialized equipment |
| Selective Protection Strategy | Protecting groups, Phenylamine | Higher regioselectivity | Multiple steps, Complex purification |
The continuous flow methodology, as demonstrated for similar compounds, offers particular advantages in terms of reaction efficiency and safety, especially for the potentially hazardous intermediates such as azides that might be involved in certain synthetic routes .
Molecular Interactions and Inclusion Complex Formation
The defining characteristic of Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin is its ability to form inclusion complexes with guest molecules, a property enhanced by the strategic placement of the phenylamino group. This modification creates a molecule with dual character: the hydrophilic exterior from the hydroxyl groups of the cyclodextrin and the hydrophobic interior cavity supplemented by the aromatic phenyl group.
Host-Guest Interaction Mechanisms
The internal cavity of beta-cyclodextrin provides a hydrophobic environment that can accommodate various guest molecules through non-covalent interactions. The addition of the phenylamino group at the 6-position introduces an aromatic system that can participate in π-π interactions with appropriate guest molecules, enhancing the binding affinity for compounds containing aromatic rings or unsaturated bonds. This structural modification extends the range of potential guest molecules beyond what can be accommodated by unmodified beta-cyclodextrin.
The primary driving forces for inclusion complex formation include:
-
Hydrophobic interactions between the guest and the cyclodextrin cavity
-
Van der Waals forces contributing to the stabilization of the complex
-
Hydrogen bonding between the guest and the hydroxyl groups of the cyclodextrin
-
π-π stacking interactions between aromatic portions of the guest and the phenylamino group
Solubility Enhancement of Lipophilic Compounds
One of the most significant applications of Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin is the enhancement of solubility for poorly water-soluble drugs, particularly those with aromatic structures. By forming inclusion complexes, the hydrophobic portions of drug molecules can be sequestered within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin facilitates dissolution in aqueous environments. This property is crucial for improving the bioavailability of many therapeutic compounds that would otherwise have limited efficacy due to poor solubility.
Applications in Scientific Research and Drug Delivery
Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin has found significant applications in scientific research, particularly in the field of drug delivery and pharmaceutical formulation. The unique structural features of this compound enable it to address several challenges in drug development and administration.
Pharmaceutical Applications
In pharmaceutical research, this cyclodextrin derivative demonstrates particular utility in enhancing the solubility and stability of poorly water-soluble drugs. By forming inclusion complexes, it can improve the pharmacokinetic properties of various therapeutic agents, potentially leading to increased bioavailability and reduced dosing requirements. The phenylamino modification provides additional interaction points for drug molecules containing aromatic rings, enhancing the stability of the inclusion complexes compared to unmodified beta-cyclodextrin.
Recent studies have indicated potential applications in enhancing antitumor activity by improving the solubility and stability of anticancer agents. This approach could enable more effective delivery of cytotoxic compounds to tumor sites while potentially reducing systemic toxicity through targeted complex dissociation.
Analytical Chemistry Applications
Beyond drug delivery, Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin has potential applications in analytical chemistry, particularly in chromatographic separations and sensor development. The specific interactions between the modified cyclodextrin and various analytes can provide enhanced selectivity in separation techniques. Additionally, when incorporated into sensor platforms, these cyclodextrin derivatives can enable the detection of specific compounds through recognition events that trigger measurable signals.
Comparative Efficacy with Other Cyclodextrin Derivatives
Table 2: Comparative Properties of Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin and Related Derivatives
| Cyclodextrin Derivative | Key Structural Feature | Primary Advantages | Notable Applications |
|---|---|---|---|
| Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin | Phenylamino group at 6-position | Enhanced π-π interactions, Improved binding of aromatic compounds | Drug delivery of aromatic pharmaceuticals, Targeted release systems |
| Mono-(6-amino-6-deoxy)-β-cyclodextrin | Primary amine at 6-position | Versatile platform for further functionalization, Good water solubility | Bioconjugation, Sensor development |
| Mono-6-Azido-6-deoxy-beta-Cyclodextrin | Azido group at 6-position | Click chemistry capability, Selective reactivity | Bioorthogonal conjugation, Material science applications |
Biological Activity and Toxicological Considerations
Enhancement of Drug Efficacy
The primary biological relevance of this compound relates to its capacity to enhance the efficacy of therapeutic agents through improved solubility, stability, and potentially altered pharmacokinetics. Studies have demonstrated potential in enhancing antitumor activity by improving the delivery characteristics of anticancer compounds. This enhancement occurs through several mechanisms:
-
Increased aqueous solubility of lipophilic drugs
-
Protection of labile drugs from degradation
-
Potential for targeted release based on environmental triggers
-
Modification of drug permeation through biological membranes
Future Research Directions
The development and application of Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin present several promising avenues for future research, building on the foundation of its unique structural and functional properties.
Advanced Drug Delivery Systems
Future research could explore the integration of this cyclodextrin derivative into advanced drug delivery platforms, such as:
-
Stimuli-responsive release systems that utilize environmental triggers (pH, temperature, enzymatic activity) to control the release of complexed drugs
-
Targeted delivery approaches that combine the cyclodextrin with specific ligands to enable site-directed drug release
-
Combination therapy approaches where the cyclodextrin simultaneously delivers multiple therapeutic agents with complementary actions
Synthetic Methodology Improvements
Building on recent advances in continuous flow synthesis for similar cyclodextrin derivatives , research could focus on developing more efficient, scalable, and environmentally friendly methods for producing Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin. These improvements could address current challenges in achieving high regioselectivity and yield, potentially enabling broader commercial application of this specialized compound.
Novel Applications Beyond Pharmaceuticals
While pharmaceutical applications represent the most immediate focus, the unique properties of Mono(6-phenylaMino-6-deoxy)-beta-cyclodextrin suggest potential utility in other fields, including:
-
Environmental remediation, where the compound could selectively bind and remove aromatic pollutants
-
Food technology, where it might stabilize flavor compounds or remove undesirable components
-
Materials science, where it could be incorporated into functional materials with molecular recognition capabilities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume